molecular formula C8H13N3O2 B13317518 (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13317518
M. Wt: 183.21 g/mol
InChI Key: LEIILQKBYFFAQX-SSDOTTSWSA-N
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Description

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by coupling with an amino acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and other interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with heterocyclic rings, such as:

  • (2R)-2-amino-3-(1H-imidazol-4-yl)propanoic acid
  • (2R)-2-amino-3-(1H-pyrrol-2-yl)propanoic acid

Uniqueness

What sets (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid apart is its specific pyrazole ring structure, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2R)-2-amino-3-(2,5-dimethylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-3-6(11(2)10-5)4-7(9)8(12)13/h3,7H,4,9H2,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

LEIILQKBYFFAQX-SSDOTTSWSA-N

Isomeric SMILES

CC1=NN(C(=C1)C[C@H](C(=O)O)N)C

Canonical SMILES

CC1=NN(C(=C1)CC(C(=O)O)N)C

Origin of Product

United States

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